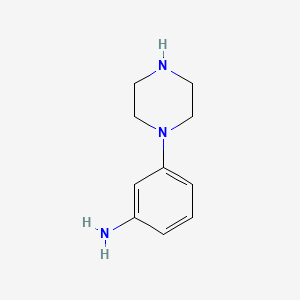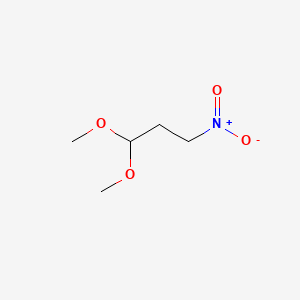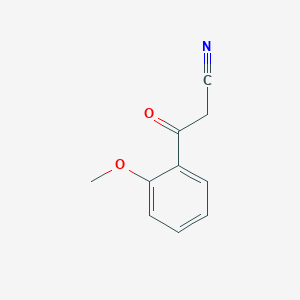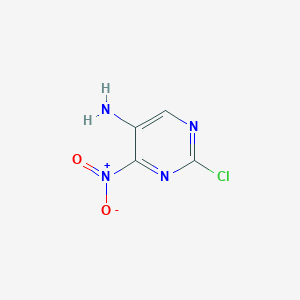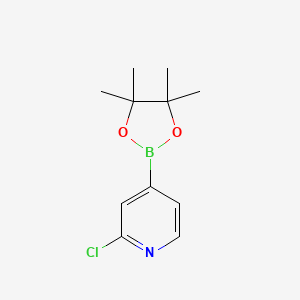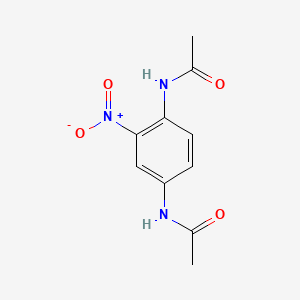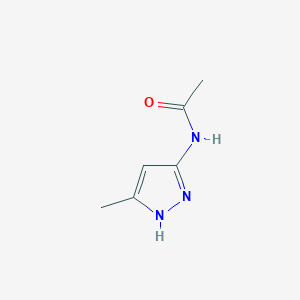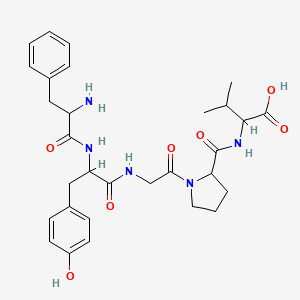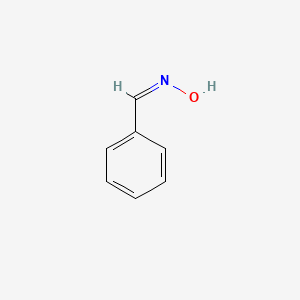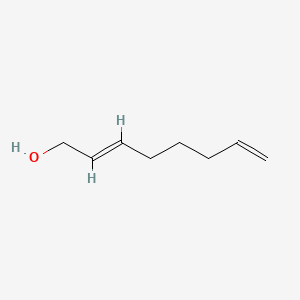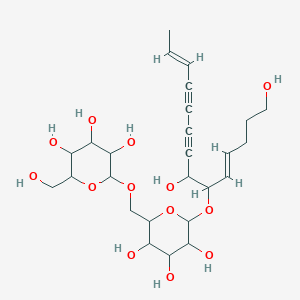
Lobetyolinin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lobetyolinin is a polyacetylene glycoside primarily isolated from the roots of Codonopsis pilosula . It has a molecular formula of C26H38O13 and a molecular weight of 558.58 g/mol . It is known to have anticancer properties .
Molecular Structure Analysis
The IUPAC name of Lobetyolinin is 2-((4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yloxy)-6-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)methyl)tetrahydro-2H-pyran-3,4,5-triol .Physical And Chemical Properties Analysis
Lobetyolinin is a powder with a molecular weight of 558.58 g/mol . More specific physical and chemical properties are not detailed in the available resources.科学的研究の応用
I have conducted a search on Lobetyolinin, also known as NSC654102, and found that the primary scientific research application highlighted is its potential in cancer treatment, particularly gastric cancer. Here is a detailed section on this application:
Gastric Cancer Treatment
Lobetyolinin has been shown to inhibit cell proliferation and induce apoptosis in gastric cancer cells. It exerts anti-cancer effects by repressing cell proliferation and inducing cell apoptosis via downregulation of ASCT2 in gastric cancer. Mechanistically, it regulates the AKT/GSK3β/c-Myc signaling pathway in these cells .
作用機序
Target of Action
Lobetyolinin, also known as NSC654102, primarily targets the Alanine-Serine-Cysteine Transporter 2 (ASCT2) in cancer cells . ASCT2 is an amino acid transporter that plays a crucial role in glutamine metabolism, which is essential for the growth and survival of cancer cells .
Mode of Action
Lobetyolinin interacts with its target, ASCT2, by downregulating its expression . This downregulation of ASCT2 leads to a decrease in glutamine uptake by the cancer cells . Lobetyolinin also influences the AKT/GSK3β/c-Myc pathway, promoting the phosphorylation of c-Myc and suppressing the phosphorylation of GSK3β and AKT .
Biochemical Pathways
The primary biochemical pathway affected by Lobetyolinin is the glutamine metabolic pathway . By downregulating ASCT2, Lobetyolinin reduces the uptake of glutamine, a critical nutrient for cancer cells . This disruption in glutamine metabolism contributes to the induction of apoptosis and inhibition of tumor growth . Lobetyolinin also affects the AKT/GSK3β/c-Myc pathway, which is involved in cell proliferation and survival .
Pharmacokinetics
It’s worth noting that lobetyolinin is a bioactive ingredient extracted from codonopsis pilosula, a plant used in traditional chinese medicine . More research is needed to fully understand the pharmacokinetics of Lobetyolinin.
Result of Action
Lobetyolinin exerts its anticancer effects by repressing cell proliferation and inducing cell apoptosis . The downregulation of ASCT2 expression by Lobetyolinin leads to a decrease in glutamine uptake, which in turn disrupts the metabolic processes of the cancer cells . This disruption induces apoptosis, or programmed cell death, and inhibits tumor growth .
Action Environment
The action, efficacy, and stability of Lobetyolinin can be influenced by various environmental factors. For instance, the plant from which Lobetyolinin is extracted, Codonopsis pilosula, is known to show a lower content of secondary metabolites when cultivated compared to when it is harvested from the wild . This suggests that the environment in which the plant grows could potentially influence the concentration and efficacy of Lobetyolinin.
Safety and Hazards
特性
IUPAC Name |
2-[[6-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O13/c1-2-3-4-5-7-10-15(29)16(11-8-6-9-12-27)37-26-24(35)22(33)20(31)18(39-26)14-36-25-23(34)21(32)19(30)17(13-28)38-25/h2-3,8,11,15-35H,6,9,12-14H2,1H3/b3-2+,11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLSOFWVVAOUJI-FWTOVJONSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C#CC#CC(C(/C=C/CCCO)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420067 |
Source


|
| Record name | Lobetyolinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142451-48-7 |
Source


|
| Record name | Lobetyolinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

